N-Desmethyl ofloxacin

Descripción general

Descripción

N-Desmethyl ofloxacin is an active metabolite of ofloxacin, a widely used antibiotic for treating bacterial infections. Ofloxacin belongs to the fluoroquinolone class of antibiotics and is effective against both Gram-positive and Gram-negative bacteria. This compound retains the antibacterial properties of its parent compound and acts by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication .

Mecanismo De Acción

Target of Action

N-Desmethyl ofloxacin is one of the active metabolites of ofloxacin . Ofloxacin is a fluoroquinolone antibiotic that is effective against both Gram-positive and Gram-negative bacteria . The primary target of this compound is the enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in DNA replication in bacteria .

Mode of Action

This compound, like ofloxacin, acts by inhibiting the enzyme DNA gyrase . This enzyme is responsible for the supercoiling of bacterial DNA during replication . By inhibiting DNA gyrase, this compound prevents the untwisting of the DNA, thereby halting DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .

Biochemical Pathways

By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication .

Pharmacokinetics

Studies on ofloxacin, the parent compound, show that it has a half-life of about 6 to 75 hours . This compound and ofloxacin N-oxide accumulate over the course of therapy and can still be detected in serum and peritoneal dialysis fluid (PDF) 5 days after the end of therapy . The total mean recovery of ofloxacin and its metabolites from the PDF was 15.4% .

Result of Action

The inhibition of DNA gyrase by this compound leads to the cessation of bacterial DNA replication . This results in the death of the bacterial cells and the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in patients with end-stage renal disease undergoing hemodialysis, ofloxacin and desmethyl ofloxacin were variably and only slightly removed by hemodialysis . This suggests that the efficacy and stability of this compound can be affected by the patient’s renal function and the presence of other medications. Therefore, dosage adjustments may be necessary in such patients .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl ofloxacin typically involves the demethylation of ofloxacin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as:

Reaction: Demethylation of ofloxacin using a suitable demethylating agent.

Purification: Removal of impurities through techniques like crystallization or chromatography.

Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl ofloxacin can undergo various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives.

Reduction: Reduction of the ketone group to secondary alcohols.

Substitution: Substitution reactions at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

N-desmethyl ofloxacin is primarily studied for its pharmacokinetic properties and its role as a metabolite of ofloxacin. Research indicates that the pharmacokinetics of this compound differ significantly from those of its parent compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (healthy subjects) | 7-10 hours |

| Half-life (renal impairment) | Extended |

| Bioavailability | Approximately 70% |

| Urinary excretion | <5% as N-desmethyl |

Studies have shown that after administration, this compound appears in serum at lower concentrations compared to ofloxacin, with a significant accumulation observed in patients with renal impairment .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, although its efficacy is generally lower than that of ofloxacin. It has been shown to be effective against various bacterial strains, including Gram-negative and Gram-positive organisms.

Case Study: Antimicrobial Efficacy

A study conducted on patients with chronic renal failure demonstrated that while desmethyl ofloxacin had antimicrobial activity, it was less effective than the parent drug. The study utilized high-performance liquid chromatography (HPLC) to measure serum concentrations and establish the correlation between drug levels and bacterial eradication .

Clinical Applications

The clinical implications of this compound are primarily observed in patients with renal impairment or those undergoing hemodialysis. The pharmacokinetic profile necessitates careful monitoring and dosage adjustments to avoid toxicity.

Table 2: Clinical Implications in Renal Patients

| Condition | Dosage Adjustment Required |

|---|---|

| Chronic renal failure | Yes |

| Hemodialysis | Yes |

In a study involving hemodialysis patients, it was found that both this compound and its parent compound were variably removed during dialysis, indicating the need for therapeutic drug monitoring .

Research on Safety and Toxicity

Long-term studies investigating the safety profile of this compound have revealed potential toxic effects, particularly concerning reproductive health.

Case Study: Testicular Toxicity in Rats

A study assessing the long-term effects of ofloxacin on male rats indicated that prolonged exposure could lead to testicular toxicity, which may also implicate its metabolites like this compound. The research evaluated various parameters such as sperm count and testosterone levels, concluding that increased doses correlated with adverse effects .

Future Directions in Research

Ongoing research is focusing on enhancing the understanding of this compound's role in combination therapies, especially in treating resistant bacterial strains. Investigations into its potential synergistic effects when combined with other antibiotics are underway.

Table 3: Future Research Areas

| Research Area | Focus |

|---|---|

| Combination therapies | Synergistic effects with other antibiotics |

| Resistance mechanisms | Understanding how it interacts with resistant strains |

Comparación Con Compuestos Similares

N-Desmethyl ofloxacin is compared with other fluoroquinolone antibiotics such as:

Ofloxacin: The parent compound, which has a broader spectrum of activity.

Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.

Ciprofloxacin: Known for its high potency against Gram-negative bacteria.

Moxifloxacin: Effective against anaerobic bacteria and respiratory pathogens .

Uniqueness: this compound is unique due to its specific demethylated structure, which retains the antibacterial properties of ofloxacin while potentially offering different pharmacokinetic and pharmacodynamic profiles .

Actividad Biológica

N-Desmethyl ofloxacin, a metabolite of the fluoroquinolone antibiotic ofloxacin, has garnered attention due to its significant biological activity, particularly in antimicrobial efficacy. This article provides a comprehensive overview of its pharmacokinetics, antimicrobial properties, and toxicological effects based on diverse research findings.

1. Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations, including healthy individuals and those with renal impairment.

- Absorption and Distribution : Following oral administration, ofloxacin is rapidly absorbed, with more than 70% recovered as unchanged drug in urine. However, this compound is produced in smaller amounts (less than 5% of the dose) as a metabolite .

- Half-Life : The half-life of this compound varies significantly based on renal function. In patients with chronic renal failure, the half-life can extend up to 28 hours .

- Impact of Renal Function : In patients undergoing hemodialysis, both ofloxacin and its desmethyl metabolite are only slightly removed by dialysis, necessitating dosage adjustments for renal impairment .

| Parameter | Healthy Individuals | Renal Impairment |

|---|---|---|

| Half-Life (h) | 5-7 | Up to 28 |

| % Dose Excreted as Metabolites | <5% | Variable |

2. Antimicrobial Activity

This compound exhibits notable antimicrobial activity, albeit less potent than its parent compound.

- In Vitro Studies : Research indicates that this compound retains significant antibacterial properties against a range of bacterial strains. Its minimal inhibitory concentration (MIC) values suggest effectiveness comparable to other fluoroquinolones .

- Comparative Efficacy : In a study comparing the antimicrobial activity of ofloxacin and its metabolites, N-desmethyl showed reduced efficacy but still demonstrated significant activity against common pathogens .

3. Toxicological Effects

The safety profile and potential toxic effects of this compound have been evaluated in animal models.

- Long-term Toxicity Studies : A study involving adult male albino rats indicated that prolonged exposure to ofloxacin (and by extension its metabolites) led to adverse effects on reproductive organs. Parameters such as sperm count and motility were negatively impacted, suggesting potential reproductive toxicity associated with long-term use .

- Histopathological Findings : Histological examinations revealed detrimental changes in testicular structure after exposure to high doses over extended periods .

4. Case Studies and Clinical Implications

Several clinical studies have highlighted the importance of monitoring the pharmacokinetics and biological activity of this compound in specific populations.

- Chronic Renal Failure Patients : In patients with end-stage renal failure, the pharmacokinetic parameters showed variability that necessitated careful therapeutic drug monitoring to avoid toxicity and ensure efficacy .

- Therapeutic Monitoring Recommendations : Given the observed variability in absorption and half-life among different patient populations, it is recommended that clinicians conduct therapeutic drug monitoring for patients receiving this compound to optimize dosing regimens .

Propiedades

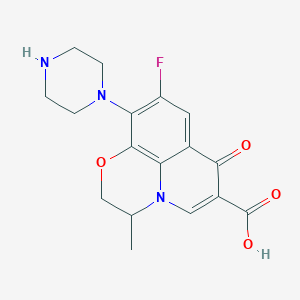

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017803 | |

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-52-1 | |

| Record name | N-Desmethyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82419-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How well does N-Desmethyl Ofloxacin penetrate the cerebrospinal fluid (CSF) compared to ofloxacin itself?

A1: [] this compound, being a more hydrophilic metabolite compared to ofloxacin, demonstrates reduced penetration into the CSF. This difference in penetration is attributed to the physicochemical properties of the metabolites, with hydrophilic compounds generally facing greater difficulty in crossing biological barriers like the blood-brain barrier. The study observed a lower ratio of the area under the concentration-time curve (AUC) for this compound in the CSF compared to ofloxacin, indicating its lower penetration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.